tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate
Overview
Description
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,3S)-3-hydroxycyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients in a controlled manner.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required to achieve the desired sequence of amino acids .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate
Uniqueness
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate group on a cyclopentyl ring. This combination of functional groups and stereochemistry provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Biological Activity
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight: 201.26 g/mol
- CAS Number: 225641-84-9
The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group at the 3-position. This configuration allows for specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages. These linkages can inhibit or modify the activity of enzymes and proteins by acting as a protecting group for amines during peptide synthesis. The compound can be selectively deprotected under mild conditions, making it valuable in various biochemical applications.
Interaction with Biological Targets
The presence of hydroxyl and carbamate groups enables the compound to engage in hydrogen bonding with enzymes or receptors, potentially influencing their activity. This characteristic is particularly relevant in drug design, where modulation of enzyme activity can lead to therapeutic effects.
Biological Applications
-
Peptide Synthesis:
- Serves as a protecting group for amines, facilitating selective deprotection.
- Enhances the efficiency of synthesizing peptides by allowing specific functionalization without interfering with other reactive sites.
-
Drug Development:
- Investigated as a prodrug capable of releasing active pharmaceutical ingredients in a controlled manner.
- Potential applications in designing drugs that require precise activation within biological systems.
Table 1: Summary of Biological Activities
Case Study: Peptide Synthesis Enhancement
In a study focusing on peptide synthesis, this compound was utilized to protect amino groups. The selective deprotection under mild acidic conditions allowed for efficient assembly of complex peptides without side reactions, demonstrating its utility as a protecting group in synthetic organic chemistry.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds such as:
- tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate
These compounds share functional groups that allow for similar reactivity patterns but differ in their stereochemistry and specific interactions within biological systems.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207729-03-1 | |
Record name | rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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